2-(Aminooxy)-n-phenylacetamide
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Overview
Description
2-(Aminooxy)-n-phenylacetamide is an organic compound that features an aminooxy functional group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-phenylacetamide typically involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by reduction to the aminooxy derivative. The reaction conditions often include the use of catalysts such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond . The process is usually carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-n-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime to the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
2-(Aminooxy)-n-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-n-phenylacetamide involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is utilized in bioconjugation and the modification of biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Molecular targets include enzymes with carbonyl-containing substrates, such as aminotransferases .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but with a carboxylic acid group instead of a phenylacetamide.
O-Benzylhydroxylamine: Contains a benzyl group instead of a phenylacetamide.
O-Allylhydroxylamine: Features an allyl group in place of the phenylacetamide.
Uniqueness
2-(Aminooxy)-n-phenylacetamide is unique due to its phenylacetamide backbone, which provides distinct reactivity and stability compared to other aminooxy compounds. This uniqueness makes it particularly useful in specific bioconjugation and synthetic applications .
Properties
CAS No. |
33116-18-6 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-aminooxy-N-phenylacetamide |
InChI |
InChI=1S/C8H10N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
InChI Key |
UWGFBSKJHHYPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CON |
Origin of Product |
United States |
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